2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride: is a deuterated derivative of 2-Chloro-N,N-dimethyl-ethanamine hydrochloride. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C₄H₇Cl₂D₄N and a molecular weight of 148.067 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride typically involves the reaction of deuterated formaldehyde with 2-chloroethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include N,N-dimethyl-ethanamine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Scientific Research Applications
2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride is widely used in scientific research due to its deuterated nature, which provides unique advantages in various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethyl-ethanamine Hydrochloride
- N,N-Dimethyl-2-chloroethylamine Hydrochloride
- 1-Chloro-2-dimethylaminoethane Hydrochloride
Comparison:
- Isotopic Labeling: The presence of deuterium atoms in 2-Chloro-N,N-dimethyl-ethan Amine-d4 Hydrochloride makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for detailed studies in various research fields.
- Chemical Properties: The deuterated compound exhibits slightly different physical and chemical properties, such as boiling point and solubility, compared to its non-deuterated analogs .
Properties
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-dimethylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i3D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-URZLSVTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747326 |
Source
|
Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252995-12-2 |
Source
|
Record name | 2-Chloro-N,N-dimethyl(~2~H_4_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.